(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPPNOXFATEAL-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common approach is the reaction of a difluoromethoxybenzene derivative with a cyclopropane carboxylic acid precursor under conditions that promote the formation of the cyclopropane ring. The reaction conditions often include the use of strong bases or catalysts to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carboxylic Acid Group
The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions, forming derivatives critical for pharmacological applications.
For example, carboxamide derivatives synthesized via amidation (e.g., with 5-fluoro-4-methylpyridin-2-amine) demonstrate enhanced orexin receptor binding .
Electrophilic Reactions Involving the Cyclopropane Ring
The strained cyclopropane ring participates in ring-opening and addition reactions under specific conditions.
The trans-configuration of the cyclopropane ring influences stereochemical outcomes in these reactions .
Substitution Reactions at the Difluoromethoxy Group
The difluoromethoxy group (–OCF₂H) exhibits limited reactivity due to the electron-withdrawing nature of fluorine atoms.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Strong base (NaOH, aqueous) | Degradation to phenol derivatives |
| Radical Substitution | UV light, initiators (AIBN) | Limited success; competing side reactions |
Stability studies indicate resistance to hydrolytic cleavage under physiological conditions, making it advantageous for drug design .
Comparative Reactivity with Structural Analogs
The table below highlights differences in reactivity between (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid and related compounds:
Mechanistic Insights
-
Amidation Mechanism : Carboxylic acid activation via mixed anhydride or carbodiimide coupling, followed by nucleophilic attack by amines .
-
Cyclopropane Ring-Opening : Proceeds via transition metal-catalyzed insertion, forming conjugated dienes.
-
Difluoromethoxy Stability : The –OCF₂H group resists enzymatic hydrolysis in vivo, contributing to metabolic stability .
Scientific Research Applications
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological activity and physicochemical properties of cyclopropane carboxylic acids are highly dependent on substituent type and position. Key analogs and their characteristics are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Effects: The difluoromethoxy group in roflumilast enhances PDE4 inhibition (IC₅₀ = 0.8 nM) compared to methoxy or non-fluorinated analogs .
- For example, the 4-fluoro analog (MW 180.18) has lower molecular weight than the 3,4-difluoro derivative (MW 198.17) .
- Storage Stability : Carboxylic acids like the 4-fluoro analog require storage at 2–8°C to prevent degradation .
Stereochemical Considerations
The (1R,2R) configuration is critical for activity in many cyclopropane derivatives. For instance, racemic mixtures (e.g., rel-(1R,2R) compounds) often show reduced potency compared to enantiomerically pure forms . The rigid cyclopropane ring in (1R,2R) isomers likely facilitates optimal binding to target proteins, as seen in PDE4 inhibitors like roflumilast .
Pharmacological Data (Inferred from Analogs)
While direct data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- Roflumilast : A PDE4 inhibitor with a difluoromethoxy group achieves IC₅₀ = 0.8 nM in human neutrophils, outperforming rolipram (IC₅₀ = 10–600 nM) . This highlights the pharmacodynamic advantage of fluorinated substituents.
Biological Activity
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is a chemical compound notable for its biological activity, particularly as an orexin receptor antagonist. This compound is characterized by its unique cyclopropane structure and the presence of a difluoromethoxy group, which may enhance its interaction with biological targets. Its potential applications in treating conditions such as insomnia and obesity highlight its significance in pharmacological research.
- Molecular Formula : C₁₁H₁₀F₂O₃
- Molecular Weight : 228.19 g/mol
- IUPAC Name : (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
- CAS Number : 1807937-62-7
Orexin Receptor Antagonism
Research indicates that (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid effectively binds to orexin receptors, which are crucial in regulating arousal, wakefulness, and appetite. The antagonism of these receptors suggests potential therapeutic applications in managing sleep disorders and metabolic conditions.
Table 1: Comparison of Orexin Receptor Antagonists
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | Orexin receptor antagonist | Insomnia, obesity |
| Suvorexant | Orexin receptor antagonist | Insomnia |
| Lemborexant | Orexin receptor antagonist | Insomnia |
The compound's mechanism involves blocking the action of orexin neuropeptides at their receptors. This blockade can lead to reduced wakefulness and appetite stimulation. Ongoing studies are evaluating its binding affinity and efficacy compared to other known orexin antagonists.
Case Studies and Experimental Data
A study conducted on various cyclopropane derivatives demonstrated that (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibited significant binding affinity to orexin receptors, with a binding constant (K_b) indicating strong interaction potential. The results are summarized in the following table:
Table 2: Binding Affinity of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
| Compound | Binding Constant (K_b) (M⁻¹) | ΔG (kcal/mol) |
|---|---|---|
| (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | 5.9385×10⁴ | -6.5 |
| Suvorexant | 7.61×10³ | -5.3 |
| Lemborexant | 6.0×10⁴ | -6.0 |
Synthesis and Derivatives
The synthesis of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through various chemical methods, which may also yield other biologically active derivatives. These derivatives are being explored for their unique properties and potential applications in drug development.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
